molecular formula C22H22ClN5O3S B2537098 4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-14-1

4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2537098
CAS No.: 941265-14-1
M. Wt: 471.96
InChI Key: HVTQDHVGKIWGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that features a piperazine ring, a cyano group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring and the cyano group. The final step involves the sulfonation of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring, oxazole ring, and sulfonamide moiety makes it distinct from other similar compounds, providing a unique profile of activity and selectivity.

Properties

IUPAC Name

4-[5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3S/c1-26(2)32(29,30)19-8-6-16(7-9-19)21-25-20(15-24)22(31-21)28-12-10-27(11-13-28)18-5-3-4-17(23)14-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTQDHVGKIWGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.